Cas no 57697-64-0 (2,3-dichloro-4-oxobut-2-enoic acid)
2,3-dichloro-4-oxobut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (Z)-2,3-dichloro-4-oxo-but-2-enoic acid
- 2,3-dichloro-4-oxobut-2-enoic acid
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- MDL: MFCD00135465
2,3-dichloro-4-oxobut-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21932-1g |
2,3-dichloro-4-oxobut-2-enoic acid |
57697-64-0 | 95% | 1g |
$657.0 | 2023-09-16 | |
| Enamine | EN300-21932-5g |
2,3-dichloro-4-oxobut-2-enoic acid |
57697-64-0 | 95% | 5g |
$1723.0 | 2023-09-16 | |
| Enamine | EN300-21932-10g |
2,3-dichloro-4-oxobut-2-enoic acid |
57697-64-0 | 95% | 10g |
$2166.0 | 2023-09-16 | |
| Enamine | EN300-21932-1.0g |
2,3-dichloro-4-oxobut-2-enoic acid |
57697-64-0 | 95% | 1.0g |
$657.0 | 2023-02-14 | |
| Enamine | EN300-21932-2.5g |
2,3-dichloro-4-oxobut-2-enoic acid |
57697-64-0 | 95% | 2.5g |
$1360.0 | 2023-09-16 | |
| Enamine | EN300-21932-5.0g |
2,3-dichloro-4-oxobut-2-enoic acid |
57697-64-0 | 95% | 5.0g |
$1723.0 | 2023-02-14 | |
| Enamine | EN300-21932-10.0g |
2,3-dichloro-4-oxobut-2-enoic acid |
57697-64-0 | 95% | 10.0g |
$2166.0 | 2023-02-14 |
2,3-dichloro-4-oxobut-2-enoic acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2,3-dichloro-4-oxobut-2-enoic acid
2,3-Dichloro-4-Oxobut-2-Enoic Acid: A Comprehensive Overview
2,3-Dichloro-4-Oxobut-2-en is a compound with the CAS number 57697-64-0, which has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, also known as 2,3-dichloroacetoacetic acid, is a derivative of acetoacetic acid with two chlorine atoms substituted at the 2 and 3 positions. Its structure consists of a four-carbon chain with a ketone group at the 4 position and a double bond between carbons 2 and 3. The presence of chlorine atoms introduces interesting electronic effects, making this compound a valuable subject for both academic and industrial research.
The synthesis of 2,3-dichloroacetoacetic acid involves several methods, including the chlorination of acetoacetic acid derivatives under specific conditions. Recent studies have focused on optimizing these synthesis pathways to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. These advancements highlight the compound's versatility and its potential for large-scale production in industries such as pharmaceuticals and agrochemicals.
In terms of chemical properties, 2,3-dichloroacetoacetic acid exhibits a high degree of stability under normal conditions. However, it can undergo various reactions depending on the experimental setup. For example, it can participate in nucleophilic additions due to the presence of the ketone group and the electron-withdrawing chlorine atoms. Recent research has demonstrated its ability to act as an electrophilic partner in organocatalytic reactions, opening new avenues for its application in asymmetric synthesis.
The biological activity of CAS No. 57697-64-0 has been a focal point of recent investigations. Studies have shown that this compound exhibits moderate antimicrobial properties against certain bacterial strains. Additionally, it has been explored as a potential lead compound in drug discovery programs targeting specific enzymes involved in metabolic pathways. The substitution pattern of chlorine atoms plays a crucial role in determining its bioactivity, making it a promising candidate for further pharmacological studies.
From an environmental perspective, understanding the degradation pathways of 2,3-dichloroacetoacetic acid is essential for assessing its impact on ecosystems. Recent eco-toxicological studies have revealed that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in the environment. However, further research is needed to evaluate its long-term effects on aquatic organisms and soil microbiota.
In conclusion, CAS No. 57697-64-0, or 2,3-dichloroacetoacetic acid, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive target for both fundamental research and industrial development. As new findings emerge from ongoing studies, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovations.
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